N-Allylsuccinimide
Overview
Description
N-Allylsuccinimide is an organic compound belonging to the class of succinimides Succinimides are cyclic imides derived from succinic acid this compound is characterized by the presence of an allyl group attached to the nitrogen atom of the succinimide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylsuccinimide can be synthesized through the reaction of succinic anhydride with allylamine. The reaction typically involves heating succinic anhydride with allylamine in the presence of a suitable solvent, such as toluene or xylene, under reflux conditions. The reaction proceeds through the formation of an intermediate succinamic acid, which then cyclizes to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Allylsuccinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-allylsuccinamic acid.
Reduction: Reduction reactions can convert it to N-allylpyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: N-allylsuccinamic acid.
Reduction: N-allylpyrrolidine.
Substitution: Various substituted succinimides depending on the nucleophile used.
Scientific Research Applications
N-Allylsuccinimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and antiepileptic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Allylsuccinimide involves its interaction with specific molecular targets. In biological systems, it may act on ion channels or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in neurotransmission.
Comparison with Similar Compounds
N-Methylsuccinimide: Similar in structure but with a methyl group instead of an allyl group.
N-Ethylsuccinimide: Contains an ethyl group in place of the allyl group.
N-Phenylsuccinimide: Features a phenyl group attached to the nitrogen atom.
Uniqueness: N-Allylsuccinimide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity. The allyl group can participate in various chemical reactions, making this compound a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
1-prop-2-enylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h2H,1,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEUBXNTRJZUKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180241 | |
Record name | N-Allylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-14-8 | |
Record name | 1-(2-Propen-1-yl)-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2555-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Allylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Allylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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